2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride
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Overview
Description
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15FN2O·HCl. It is a fluorinated benzonitrile derivative that contains a piperidine ring, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitrile Formation: The initial step involves the introduction of a nitrile group onto a fluorinated benzene ring. This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source.
Piperidine Introduction: The next step involves the introduction of the piperidine ring. This can be done through a reductive amination reaction, where the nitrile compound is reacted with piperidine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile
- 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzamide
- 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzyl alcohol
Uniqueness
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is unique due to the presence of both a fluorine atom and a piperidine ring, which can impart specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
2411250-02-5 |
---|---|
Molecular Formula |
C13H16ClFN2O |
Molecular Weight |
270.7 |
Purity |
95 |
Origin of Product |
United States |
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